molecular formula C6H15NO3S B1433249 3-Methoxy-3-methylbutane-1-sulfonamide CAS No. 1697705-45-5

3-Methoxy-3-methylbutane-1-sulfonamide

Cat. No.: B1433249
CAS No.: 1697705-45-5
M. Wt: 181.26 g/mol
InChI Key: QQXFVLDAHQISKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

3-Methoxy-3-methylbutane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Methoxy-3-methylbutane-1-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methylbutane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-Methoxy-3-methylbutane-1-sulfonamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for a wide range of scientific research applications.

Biological Activity

3-Methoxy-3-methylbutane-1-sulfonamide is a sulfonamide compound that exhibits notable biological activities primarily due to its sulfonamide functional group. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H17NO2SC_7H_{17}NO_2S, with a molecular weight of 181.26 g/mol. The compound features a methoxy group and a sulfonamide group, which significantly influence its reactivity and biological interactions. The unique positioning of the sulfonamide group is crucial for its biological activity, allowing it to mimic natural substrates and interact with various enzymes.

The primary mechanism of action for this compound involves the inhibition of specific enzymes. The sulfonamide moiety competes with para-aminobenzoic acid (PABA) for binding to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This competitive inhibition disrupts bacterial metabolic pathways, leading to impaired DNA synthesis and cell division, thus exhibiting bacteriostatic effects rather than bactericidal ones .

Biological Activities

Antibacterial Activity
Sulfonamides, including this compound, have demonstrated significant antibacterial properties. They are effective against a range of Gram-positive and Gram-negative bacteria by inhibiting folate synthesis. Research indicates that the compound may exhibit enhanced activity when used in combination with metal complexes, such as Ru(III), which can further stimulate its antibacterial effects .

Anti-inflammatory Properties
Some studies suggest that sulfonamides may possess anti-inflammatory properties, although specific research on this compound is limited compared to other sulfonamides. The potential for anti-inflammatory effects warrants further investigation to elucidate its therapeutic applications beyond antibacterial activity .

Table 1: Comparative Biological Activity of Sulfonamides

Compound NameAntibacterial ActivityMechanism of ActionNotes
This compoundModerateInhibition of dihydropteroate synthaseEffective against various bacterial strains
SulfamethazineHighInhibition of folate synthesisCommonly used in veterinary medicine
SulfadiazineHighCompetitive inhibition similar to sulfanilamideUsed in combination therapies

Case Study: Enhanced Antibacterial Activity through Metal Coordination

A study explored the coordination of this compound with Ru(III) ions, demonstrating increased antibacterial activity against resistant bacterial strains. The complex exhibited a reduction in bacterial viability by up to 48% compared to the free ligand alone. This finding emphasizes the potential for developing metal-based sulfonamide derivatives with improved therapeutic indices against resistant pathogens .

Properties

IUPAC Name

3-methoxy-3-methylbutane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXFVLDAHQISKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCS(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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